N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide
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Overview
Description
N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline, phenyl, and adamantane moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide typically involves multiple steps, starting with the preparation of the isoquinoline and phenyl intermediates. These intermediates are then coupled with the adamantane derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or phenyl rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain kinases or interact with DNA to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide: shares structural similarities with other isoquinoline and adamantane derivatives.
Ethyl acetoacetate: Known for its keto-enol tautomerism and use in nucleophilic substitution reactions.
Uniqueness
The uniqueness of this compound lies in its combination of isoquinoline, phenyl, and adamantane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C34H42N2O5 |
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Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C34H42N2O5/c1-32-14-21-15-33(2,18-32)20-34(16-21,19-32)17-29(37)36-30(23-7-8-25(38-3)26(12-23)39-4)31-24-13-28(41-6)27(40-5)11-22(24)9-10-35-31/h7-13,21,30H,14-20H2,1-6H3,(H,36,37) |
InChI Key |
LRZFAWAOVFLRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)NC(C4=CC(=C(C=C4)OC)OC)C5=NC=CC6=CC(=C(C=C65)OC)OC)C |
Origin of Product |
United States |
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